4-Isopropoxy-3-methoxyphenylboronic acid
Overview
Description
4-Isopropoxy-3-methoxyphenylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with isopropoxy and methoxy groups. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3-methoxyphenylboronic acid typically involves the reaction of 4-isopropoxy-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 4-Isopropoxy-3-methoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to alkyl or aryl groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water
Major Products Formed:
Oxidation: 4-Isopropoxy-3-methoxyphenol
Reduction: 4-Isopropoxy-3-methoxyphenyl derivatives
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling
Scientific Research Applications
4-Isopropoxy-3-methoxyphenylboronic acid is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling, leading to the formation of biaryl compounds. The molecular targets and pathways involved include:
Boronate Ester Formation: Interaction with hydroxyl or alkoxy groups
Transmetalation: Transfer of the aryl group from boron to palladium
Reductive Elimination: Formation of the final biaryl product
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Isopropoxyphenylboronic acid
- 4-Isopropoxyphenylboronic acid
Comparison: 4-Isopropoxy-3-methoxyphenylboronic acid is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic effects, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(3-methoxy-4-propan-2-yloxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7,12-13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCWUUPWMVBXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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